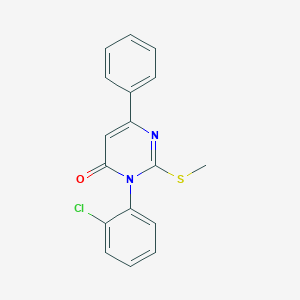
3(2H)-Benzoxazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Benzoxazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzoxazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- typically involves the reaction of 2-(fluorobenzoyl)cyclohexane-1,3-dione with appropriate reagents. One common method includes the use of ethereal diazomethane solution at 0°C, followed by stirring the reaction mixture at room temperature for several hours . The products are obtained in moderate to high yields, depending on the specific reaction conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Benzoxazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3(2H)-Benzoxazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3(2H)-Benzoxazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzoyl group enhances the compound’s binding affinity to these targets, leading to various biological effects. The oxo group plays a crucial role in the compound’s reactivity and stability, influencing its overall pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: A simpler analog without the fluorobenzoyl and oxo groups.
2-Fluorobenzoylbenzoxazole: Similar structure but lacks the propanoic acid moiety.
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Another fluorine-containing benzoxazole derivative with different substituents.
Uniqueness
3(2H)-Benzoxazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- is unique due to the combination of the fluorobenzoyl group and the oxo group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
648410-54-2 |
|---|---|
Fórmula molecular |
C17H12FNO5 |
Peso molecular |
329.28 g/mol |
Nombre IUPAC |
3-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H12FNO5/c18-12-4-2-1-3-11(12)16(22)10-5-6-13-14(9-10)24-17(23)19(13)8-7-15(20)21/h1-6,9H,7-8H2,(H,20,21) |
Clave InChI |
GHUABJSJLDUSBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)CCC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
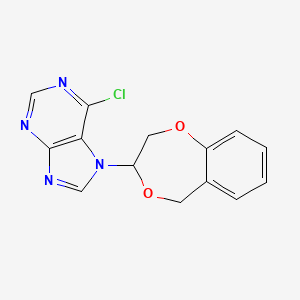

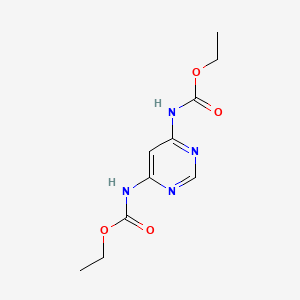
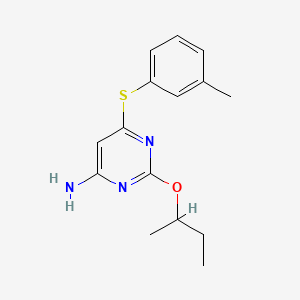

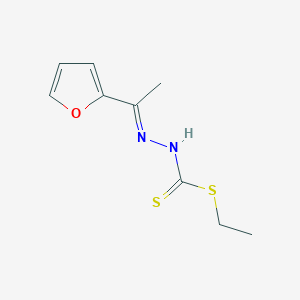
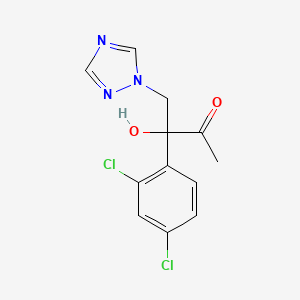
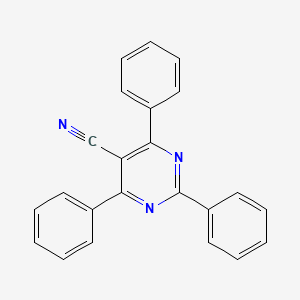

![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)

